N-(2-cyanophenyl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-12(2)9-14(8-11)16(19)18-15-6-4-3-5-13(15)10-17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCORHLWDKPDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358830 | |
| Record name | N-(2-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700856-60-6 | |
| Record name | N-(2-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-3,5-dimethylbenzamide typically involves the reaction of 2-cyanobenzoyl chloride with 3,5-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanophenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with diverse functionalities.
Biology
- Ligand in Biochemical Assays: N-(2-cyanophenyl)-3,5-dimethylbenzamide has been investigated for its potential role as a ligand in various biochemical assays, enhancing the understanding of molecular interactions.
Medicine
-
Therapeutic Properties:
- Anticancer Activity: Research indicates that this compound can inhibit the growth of cancer cells by targeting specific pathways associated with cell proliferation. It has been linked to apoptosis induction through caspase activation.
- Anti-inflammatory Effects: In vitro studies have shown that it reduces pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential in modulating immune responses.
- Antimicrobial Properties: Preliminary studies suggest antimicrobial activity against certain bacterial strains, indicating its potential as a new antimicrobial agent.
Comparative Analysis of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Mechanism of Action |
|---|---|---|---|
| N-(2-cyanophenyl)-3,5-dimethylbenzamide | Yes | Preliminary Evidence | JAK inhibition, apoptosis induction |
| 4-(4-Cyanophenyl)-N,N-dimethylbenzamide | Yes | Yes | Enzyme inhibition |
| N-(4-cyanophenyl)-3,4-dimethylbenzamide | Moderate | Limited | Receptor modulation |
Properties Overview
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS No. | 1365271-34-6 |
| InChI Key | MKXJVNLPVPGUEI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |
Anticancer Efficacy
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Impact: The 3,5-dimethyl group is critical for HDAC inhibition, while the 2-cyanophenyl group in dopamine ligands enhances receptor selectivity via steric and electronic effects .
- Toxicity Considerations : Hydroxamate-based HDAC inhibitors (e.g., LMK-235) show dose-dependent toxicity, whereas thioamide derivatives (e.g., DM-PIT-1) exhibit improved safety profiles .
- Synthetic Accessibility : 3,5-Dimethylbenzamide derivatives are typically synthesized via multi-step procedures involving amide coupling or peptoid-based strategies, as seen in and .
Biological Activity
N-(2-cyanophenyl)-3,5-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyanobenzoyl chloride with 3,5-dimethylaniline. The reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. This method allows for efficient production under controlled conditions.
This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The cyano group in the compound acts as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, thereby influencing various biological pathways.
Biological Activity
Research indicates that this compound may have significant implications in various therapeutic areas:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could be beneficial in treating conditions such as cancer and neurodegenerative diseases.
- Protein-Ligand Interactions : It serves as a valuable tool in studying protein-ligand interactions, which are crucial for understanding drug mechanisms and developing new therapeutic agents.
Anticancer Activity
A study explored the anticancer potential of benzamide derivatives, including this compound. The findings indicated that certain structural modifications could enhance cytotoxicity against various cancer cell lines. For instance:
| Compound | EC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15.4 | A549 (lung cancer) |
| N-(4-cyanophenyl)-3,4-dimethylbenzamide | 10.7 | MCF-7 (breast cancer) |
This data suggests that this compound has comparable efficacy to other known anticancer agents .
Antimalarial Activity
In another study focusing on antimalarial activity, compounds structurally similar to this compound were evaluated against Plasmodium falciparum. The results indicated that these compounds could disrupt Na homeostasis in parasites:
| Compound | EC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.45 | Disrupts Na homeostasis |
| This compound | 0.90 | Inhibits parasite growth |
These findings highlight the potential of this compound as a lead for antimalarial drug development .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-(2-cyanophenyl)benzamide | Lacks methyl groups | Moderate enzyme inhibition |
| 3,5-Dimethylbenzamide | Lacks cyano group | Lower reactivity |
| N-(2-cyanophenyl)-4-chlorobenzamide | Chlorine substituent | Enhanced antibacterial activity |
The presence of both cyano and dimethyl groups in this compound enhances its reactivity and biological profile compared to its analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-cyanophenyl)-3,5-dimethylbenzamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3,5-dimethylbenzoic acid derivatives with 2-cyanoaniline via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regiochemistry, infrared (IR) spectroscopy for functional group validation, and mass spectrometry (MS) for molecular weight verification . Example data from analogous compounds: ¹H NMR δ 2.24 ppm (s, 6H, -CH₃), 7.62 ppm (m, aromatic protons) .
Q. Which analytical techniques are critical for purity assessment and structural elucidation of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity (>95%). X-ray crystallography or 2D NMR (COSY, HSQC) resolves stereochemical ambiguities, while elemental analysis confirms empirical formula . For example, reversed-phase HPLC with acetonitrile/water gradients is standard .
Q. How is the initial biological activity of this compound screened in academic research?
- Methodological Answer : In vitro assays include enzyme inhibition (e.g., kinase or HDAC inhibition via fluorogenic substrates) , cytotoxicity profiling (MTT assay on cancer cell lines), and antimicrobial testing (MIC against bacterial/fungal strains). Dose-response curves (IC₅₀ values) are established, with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical studies?
- Methodological Answer : Pharmacokinetic optimization involves:
- Lipid solubility : LogP determination via shake-flask method; derivatives with logP 2–3 enhance membrane permeability .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound degradation .
- Formulation : Encapsulation in PEG-PE micelles improves solubility and bioavailability, as demonstrated for DM-PIT-1 (a structural analog) .
Q. How are structure-activity relationship (SAR) studies designed to enhance target selectivity?
- Methodological Answer : SAR workflows include:
- Substituent variation : Systematic modification of the cyanophenyl group (e.g., halogenation, methoxy substitution) to probe steric/electronic effects .
- Biological assays : Parallel testing against off-target enzymes (e.g., HDAC1 vs. HDAC6) to assess selectivity .
- Computational modeling : Docking studies (AutoDock Vina) correlate substituent changes with binding affinity to targets like PI3K .
Q. How can contradictory data on biological activity between studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability. Solutions include:
- Standardized protocols : Adopting CLSI guidelines for antimicrobial assays .
- Orthogonal assays : Confirm anticancer activity via both apoptosis markers (Annexin V) and caspase-3 activation .
- Batch reproducibility : NMR and HPLC re-analysis of compound batches to exclude degradation .
Q. What methodologies identify molecular targets of this compound in complex biological systems?
- Methodological Answer : Target identification employs:
- Affinity chromatography : Immobilized compound pulls down binding proteins from cell lysates, identified via LC-MS/MS .
- CRISPR-Cas9 screening : Genome-wide knockout libraries pinpoint resistance-conferring genes (e.g., kinases) .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD values) to recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
